Superior Thermal Stability of TFVOB-Cl Derived Polyimide Gate Insulators Compared to TFVOB-PVP Formulations
Cross-linked polyimide (SPI) modified with TFVOB-Cl exhibits a significantly higher thermal decomposition temperature (T_d,5%) than poly(4-vinylphenol) (PVP) modified with the same compound, a direct comparator in thin-film transistor (TFT) gate insulator applications. The TFVOB-SPI material demonstrates a T_d,5% of 495 °C, compared to 423 °C for TFVOB-PVP, as measured by thermogravimetric analysis (TGA) under nitrogen [1]. This 72 °C increase in thermal stability is a critical advantage for device fabrication processes that involve high-temperature annealing steps and for ensuring long-term operational reliability.
| Evidence Dimension | Thermal Decomposition Temperature (T_d,5%) |
|---|---|
| Target Compound Data | 495 °C (for TFVOB-SPI cross-linked polymer) |
| Comparator Or Baseline | 423 °C (for TFVOB-PVP cross-linked polymer) |
| Quantified Difference | 72 °C higher |
| Conditions | Thermogravimetric analysis (TGA) under N₂ atmosphere |
Why This Matters
This higher thermal budget allows for the integration of TFVOB-SPI into high-performance electronics manufacturing where processing temperatures may exceed 400 °C, a regime where the alternative TFVOB-PVP formulation would fail.
- [1] Ki, G., Jang, K. S., Ka, J. W., & Ahn, T. (2018). Synthesis and characterization of thermally curable 4-(1,2,2-trifluorovinyloxy)benzoyl substituted poly(4-vinylphenol) for gate insulator in thin film transistor. Molecular Crystals and Liquid Crystals, 660(1), 1-9. https://www.ingentaconnect.com/content/tandf/mclc/2018/00000660/00000001/art00012 View Source
